3-Nitro-4-(phenylsulfanyl)benzonitrile
Overview
Description
3-Nitro-4-(phenylsulfanyl)benzonitrile, also known as NPBN, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the benzonitrile family and has a molecular weight of 295.33 g/mol. NPBN is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Corrosion Inhibition in Mild Steel
One application of benzonitrile derivatives, like 3-Nitro-4-(phenylsulfanyl)benzonitrile, is in the field of corrosion inhibition. A study investigated the efficacy of benzonitrile derivatives in preventing corrosion of mild steel in acidic environments. This research highlighted that these compounds are excellent corrosion inhibitors, with one particular benzonitrile derivative showing superior performance. The study combined experimental methods with computational simulations like Density Functional Theory (DFT) and molecular dynamics to understand the molecular interactions responsible for corrosion inhibition (Chaouiki et al., 2018).
Photolytic Reactions in Organic Chemistry
In another study, the photolysis of benzonitrile derivatives was examined to understand the reaction pathways and intermediates in organic synthesis. This research found that photolysis leads to various products, indicating complex reaction mechanisms. Such studies are crucial for developing new synthetic routes in organic chemistry (Holm et al., 1976).
Applications in Organic Synthesis
Benzonitrile derivatives are also used in organic synthesis, particularly in regioselective reactions. One study described the first regiocontrol of nitrile oxide cycloadditions, demonstrating the selective formation of various organic compounds. This indicates the potential of benzonitrile derivatives in synthesizing complex organic molecules (Kanemasa et al., 1992).
properties
IUPAC Name |
3-nitro-4-phenylsulfanylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c14-9-10-6-7-13(12(8-10)15(16)17)18-11-4-2-1-3-5-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBAXFNDWLRIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(phenylsulfanyl)benzonitrile |
Synthesis routes and methods
Procedure details
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